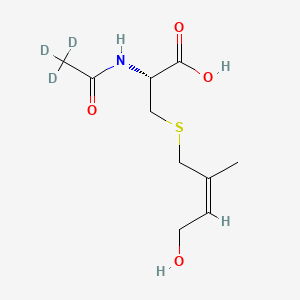
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is a biochemical compound with the molecular formula C10H17NO4S and a molecular weight of 247.31. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with additional steps for purification and quality control to meet industrial standards .
化学反応の分析
Types of Reactions
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of thiols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce sulfoxides, while reduction can yield thiols .
科学的研究の応用
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies of protein structure and function due to its role in proteomics research.
Medicine: Investigated for its potential therapeutic effects, although it is not currently used for diagnostic or therapeutic purposes.
Industry: Utilized in the production of pharmaceuticals and other biochemical products
作用機序
The mechanism of action of N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 involves its interaction with specific molecular targets and pathways. The compound can modify cysteine residues in proteins, affecting their structure and function. This modification can influence various cellular processes, including signal transduction and enzyme activity .
類似化合物との比較
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant used in various therapeutic applications.
S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine: A related compound with similar biochemical properties.
Uniqueness
N-Acetyl-S-(4-hydroxy-3-methyl-2-cis-buten-1-yl)-L-cysteine-d3 is unique due to its specific structure, which allows it to interact with proteins in a distinct manner. This uniqueness makes it valuable for specialized research applications in proteomics and other fields .
特性
分子式 |
C10H17NO4S |
|---|---|
分子量 |
250.33 g/mol |
IUPAC名 |
(2R)-3-[(Z)-4-hydroxy-2-methylbut-2-enyl]sulfanyl-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3-/t9-/m0/s1/i2D3 |
InChIキー |
DYNVIOHFLMIYFE-LWIFFADISA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC/C(=C\CO)/C)C(=O)O |
正規SMILES |
CC(=CCO)CSCC(C(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
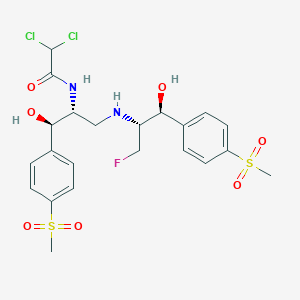
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
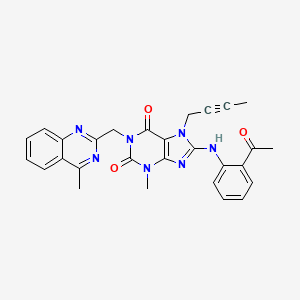
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)

![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)
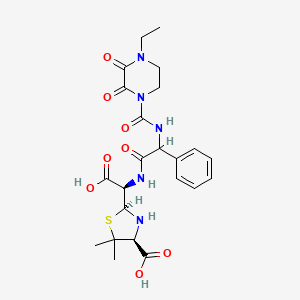
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
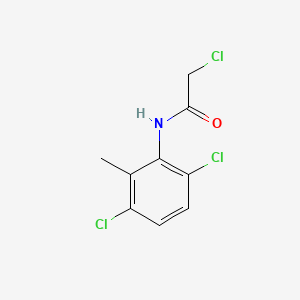
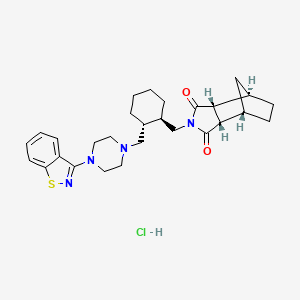
![2-[[2-(2,6-Diaminohexanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B13861647.png)
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
